SUVN-502 dimesylate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SUVN-502 dimesylate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
SUVN-502 dimesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the piperazine moiety .
Aplicaciones Científicas De Investigación
SUVN-502 dimesylate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: The compound is employed in research on neurotransmission and cognitive function.
Medicine: This compound is being investigated for its potential therapeutic effects in treating Alzheimer’s disease, Schizophrenia, and other cognitive disorders
Industry: It is used in the development of new pharmaceuticals targeting central nervous system disorders.
Mecanismo De Acción
SUVN-502 dimesylate exerts its effects by selectively antagonizing the 5-HT6 serotonin receptor. This receptor is a G protein-coupled receptor expressed mainly in the brain, where it mediates neurotransmission for functions including cognition and memory. Blocking this receptor increases cholinergic and glutamatergic signaling, which can improve cognitive function . The activity of this receptor is mediated by G proteins that stimulate adenylate cyclase .
Comparación Con Compuestos Similares
Similar Compounds
- Intepirdine
- Idalopirdine
- Dimebon
- PF-05212377
Uniqueness
SUVN-502 dimesylate is unique due to its high selectivity for the 5-HT6 receptor, with over 1200-fold selectivity over the 5-HT2A receptor . This high selectivity profile differentiates it from other 5-HT6 antagonists, making it a promising candidate for the treatment of cognitive disorders .
Actividad Biológica
SUVN-502, also known as masupirdine, is a novel compound developed as a selective antagonist of the serotonin 6 (5-HT6) receptor, primarily targeted for the treatment of cognitive disorders such as Alzheimer's disease (AD). This article details the biological activity of SUVN-502, focusing on its pharmacological properties, clinical trial results, and underlying mechanisms of action.
Pharmacological Profile
SUVN-502 is characterized by its potent and selective action on the 5-HT6 receptor, with a binding affinity (Ki) of approximately 2.04 nmol/L . This receptor is predominantly expressed in the brain and plays a crucial role in modulating neurotransmission related to cognition and memory. By antagonizing the 5-HT6 receptor, SUVN-502 enhances cholinergic and glutamatergic signaling pathways, which are essential for cognitive functions .
The mechanism through which SUVN-502 exerts its effects involves:
- Inhibition of 5-HT6 Receptor : Blocking this receptor increases levels of acetylcholine and glutamate, neurotransmitters vital for learning and memory processes .
- Neurochemical Modulation : Studies indicate that SUVN-502 can modulate glutamate levels in the brain, further supporting its role in cognitive enhancement .
Phase II Clinical Trials
The efficacy and safety of SUVN-502 were evaluated in a Phase II trial involving patients with moderate Alzheimer's disease who were concurrently treated with donepezil and memantine. The study enrolled 564 participants randomized to receive either SUVN-502 at doses of 50 mg or 100 mg daily or a placebo over a 26-week period .
Results Summary
The primary outcome measure was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11). The results showed:
Treatment Group | Baseline ADAS-Cog Score | Week 26 ADAS-Cog Score | Change from Baseline | P-value |
---|---|---|---|---|
Placebo | 28.4 | 27.7 | -0.7 | - |
SUVN-502 (50 mg) | 27.7 | 27.4 | -0.6 | .74 |
SUVN-502 (100 mg) | 27.9 | 27.8 | 0 | .12 |
The study found no statistically significant differences between the treatment groups and placebo at week 26 for the primary endpoint or secondary measures, indicating that while SUVN-502 was generally safe and well-tolerated, it did not demonstrate significant efficacy in improving cognitive function compared to placebo .
Safety Profile
Overall, SUVN-502 was reported to have a favorable safety profile with no significant adverse events noted during the trials. Safety assessments included monitoring for adverse events, physical examinations, and laboratory evaluations throughout the study duration .
Discussion
Despite its promising pharmacological profile as a selective 5-HT6 receptor antagonist, the clinical trials did not yield statistically significant improvements in cognitive function among participants with moderate Alzheimer's disease when combined with standard treatments. This outcome raises questions regarding the effectiveness of targeting the 5-HT6 receptor in enhancing cognitive performance in this patient population.
Propiedades
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3S.2CH4O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVXBFXRPRECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32BrN3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1791396-46-7 | |
Record name | SUVN-502 dimesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1791396467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINRODOSTAT DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE1VOB95D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.